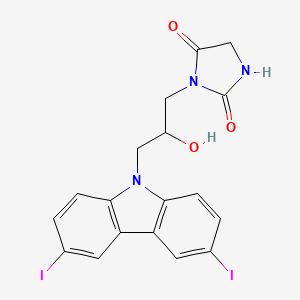
3-(3-(3,6-diiodo-9H-carbazol-9-yl)-2-hydroxypropyl)imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(3-(3,6-diiodo-9H-carbazol-9-yl)-2-hydroxypropyl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C18H15I2N3O3 and its molecular weight is 575.145. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-(3-(3,6-diiodo-9H-carbazol-9-yl)-2-hydroxypropyl)imidazolidine-2,4-dione is a compound derived from the carbazole family, known for its diverse biological activities. Carbazole derivatives have been extensively studied for their potential therapeutic applications, including antimicrobial, antitumor, and neuroprotective properties. This article aims to explore the biological activity of this specific compound through a review of relevant literature and research findings.
- Molecular Formula : C18H15I2N3O3
- Molecular Weight : 575.1 g/mol
- CAS Number : 539806-11-6
Antimicrobial Activity
Research indicates that carbazole derivatives exhibit significant antimicrobial properties. For instance, N-substituted carbazoles have shown potent antibacterial and antifungal activities. The introduction of specific functional groups can enhance these effects. In a study, compounds with imidazole moieties demonstrated effective antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 1 to 8 µg/mL .
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| Imidazole derivative | Antibacterial | 1–8 |
| Carbazole derivative | Antifungal | 2–4 |
Antitumor Activity
The anticancer potential of carbazole derivatives has been widely documented. Several studies have highlighted the ability of these compounds to inhibit cell proliferation in various cancer cell lines. For example, certain N-substituted carbazoles were found to inhibit STAT3 activation significantly, which is crucial in cancer progression .
Neuroprotective Effects
Carbazole derivatives are also being investigated for their neuroprotective effects. They have shown promise in models of neurodegenerative diseases by reducing oxidative stress and inflammation. The structure of the compound may contribute to its ability to cross the blood-brain barrier and exert protective effects on neuronal cells.
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of N-substituted carbazoles for their antimicrobial activity against various pathogens. The results indicated that modifications in the carbazole structure significantly influenced their efficacy, with some compounds exhibiting zones of inhibition up to 15 mm against Bacillus subtilis and Klebsiella pneumoniae at MIC values ranging from 6.2 to 50 µg/mL .
- Anticancer Activity : Another investigation focused on the effect of specific carbazole derivatives on human cancer cell lines. The study reported that certain derivatives could inhibit cancer cell growth by inducing apoptosis and disrupting cell cycle progression .
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with biological targets such as enzymes and receptors involved in disease pathways. For instance, the imidazolidine ring may facilitate binding to target proteins, enhancing the compound's therapeutic potential.
Eigenschaften
IUPAC Name |
3-[3-(3,6-diiodocarbazol-9-yl)-2-hydroxypropyl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15I2N3O3/c19-10-1-3-15-13(5-10)14-6-11(20)2-4-16(14)22(15)8-12(24)9-23-17(25)7-21-18(23)26/h1-6,12,24H,7-9H2,(H,21,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUIIMHPNGOQOAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)N1)CC(CN2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15I2N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














